[3-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl](4-bromophenyl)methanone
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Overview
Description
3-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a furan ring, a cycloheptane ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of intermediate compounds under specific conditions. For example, the cyclization of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate can be achieved by refluxing in ethanol containing catalytic amounts of sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize side reactions and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, the compound and its derivatives are being investigated for their potential pharmacological activities. Preliminary studies suggest that they may possess anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure also makes it suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-ylmethanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in the substituents attached to the rings.
Pyrano[4,3-b]pyridines: These compounds have a fused pyrano ring instead of the cycloheptane ring found in the target compound.
Uniqueness
The uniqueness of 3-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-ylmethanone lies in its combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the furan ring may enhance its binding affinity to certain biological targets, while the bromophenyl group can participate in unique substitution reactions.
Properties
Molecular Formula |
C23H19BrN2O2S |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C23H19BrN2O2S/c24-14-10-8-13(9-11-14)21(27)22-20(25)19-18(17-7-4-12-28-17)15-5-2-1-3-6-16(15)26-23(19)29-22/h4,7-12H,1-3,5-6,25H2 |
InChI Key |
VDSCSGDRTZSOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)C5=CC=C(C=C5)Br)N |
Origin of Product |
United States |
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